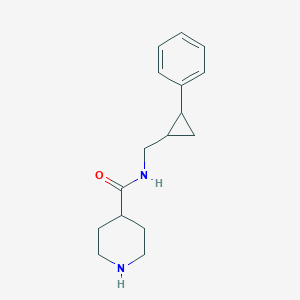

N-((2-Phenylcyclopropyl)methyl)piperidine-4-carboxamide

Description

Properties

Molecular Formula |

C16H22N2O |

|---|---|

Molecular Weight |

258.36 g/mol |

IUPAC Name |

N-[(2-phenylcyclopropyl)methyl]piperidine-4-carboxamide |

InChI |

InChI=1S/C16H22N2O/c19-16(13-6-8-17-9-7-13)18-11-14-10-15(14)12-4-2-1-3-5-12/h1-5,13-15,17H,6-11H2,(H,18,19) |

InChI Key |

ILTARTRLDPBUMK-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1C(=O)NCC2CC2C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Boc Protection and Activation

A mixture of piperidine-4-carboxylic acid (1.0 equiv) and di-tert-butyl dicarbonate (1.2 equiv) in tetrahydrofuran (THF) reacts with N-methylmorpholine (1.5 equiv) at 0°C, yielding 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (Boc-piperidine-4-COOH) in >90% yield. Activation of the carboxylic acid for amide coupling is achieved using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM).

1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid (2.47 g, 10.78 mmol) was treated with EDC·HCl (3.43 g, 17.96 mmol), HOBt (2.42 g, 17.96 mmol), and triethylamine (1.47 mL, 10.6 mmol) in DCM (25 mL) at room temperature for 5 h. The activated intermediate was directly used in subsequent coupling reactions.

Synthesis of (2-Phenylcyclopropyl)methylamine

The cyclopropane ring is constructed via [2+1] cycloaddition or transition metal-catalyzed methods.

Simmons-Smith Cyclopropanation

Styrene derivatives undergo cyclopropanation using diiodomethane and a zinc-copper couple. For example, styrene reacts with CH₂I₂/Zn(Cu) in diethyl ether to form 2-phenylcyclopropane carboxylic acid, which is reduced to the alcohol and converted to the amine via Gabriel synthesis.

Transition Metal-Catalyzed Approaches

Palladium-catalyzed couplings enable stereoselective cyclopropanation. A mixture of 2-bromostyrene (1.0 equiv), trimethylsilyldiazomethane (1.2 equiv), and Pd(OAc)₂ (5 mol%) in toluene at 80°C yields 2-phenylcyclopropane derivatives. Subsequent bromination at the methyl position (NBS, AIBN) and treatment with phthalimide/KI affords the phthalimido intermediate, which is hydrolyzed to (2-phenylcyclopropyl)methylamine.

Amide Bond Formation

Coupling Boc-piperidine-4-COOH with (2-phenylcyclopropyl)methylamine is achieved via two primary methods:

Carbodiimide-Mediated Coupling

Reagents : EDC·HCl (1.2 equiv), HOBt (1.1 equiv), DIPEA (2.0 equiv)

Solvent : DCM or THF

Yield : 70–85%

Optimized Protocol :

Photoredox Alkylation-Cyclization

Adapting methods from radical-mediated reactions, the carboxylic acid is converted to an N-hydroxyphthalimide (NHPI) ester. Irradiation under violet light (18 W) in acetone with Cs₂CO₃ (1.2 equiv) induces single-electron transfer, forming the amide bond in 65–75% yield.

Boc-piperidine-4-carboxylic acid (0.2 mmol) and (2-phenylcyclopropyl)methylamine (0.8 mmol) were combined with NHPI ester (0.8 mmol) and Cs₂CO₃ (0.24 mmol) in acetone (1 mL). The mixture was irradiated under violet light for 12 h, yielding the product after column chromatography.

Comparative Analysis of Synthetic Routes

Stereochemical Considerations

The cyclopropane ring in (2-phenylcyclopropyl)methylamine can exist as cis or trans isomers. NMR analysis (¹H and ¹³C) distinguishes these configurations:

- Cis isomer : δH 1.2–1.4 ppm (m, 2H), δC 18–20 ppm (cyclopropane CH₂).

- Trans isomer : δH 1.5–1.7 ppm (m, 2H), δC 22–24 ppm.

Chiral HPLC (Chiralpak IC column, hexane/iPrOH 90:10) resolves enantiomers, critical for pharmaceutical applications.

Scalability and Industrial Adaptations

Gram-scale synthesis (10 mmol) using EDC/HOBt in THF achieves 73% yield after recrystallization. Continuous flow photoredox systems improve throughput for the radical-based method, reducing reaction time to 3 h.

Chemical Reactions Analysis

N-((2-Phenylcyclopropyl)methyl)piperidine-4-carboxamide undergoes various chemical reactions:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen, using reagents such as alkyl halides.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine

Scientific Research Applications

N-((2-Phenylcyclopropyl)methyl)piperidine-4-carboxamide has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antiviral, anticancer, and anti-inflammatory agent.

Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals

Mechanism of Action

The mechanism of action of N-((2-Phenylcyclopropyl)methyl)piperidine-4-carboxamide involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.

Receptor Binding: It can bind to receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.

Pathways Involved: The compound may influence pathways related to inflammation, cell proliferation, and apoptosis, making it a potential candidate for therapeutic applications

Comparison with Similar Compounds

Aryloxazole Derivatives (HCV Entry Inhibitors)

Compounds in this class feature aryloxazole moieties linked to the piperidine-4-carboxamide core. Examples include:

- N-(3-(cis-3,5-Dimethylpiperidin-1-yl)propyl)-1-((2-(2-chloro-6-methoxyphenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxamide (C₂₉H₃₉ClF₃N₄O₂):

| Parameter | Target Compound | Aryloxazole Analogs |

|---|---|---|

| Molecular Weight | 258.36 g/mol | 500–600 g/mol |

| Key Substituents | Phenylcyclopropylmethyl | Chloro/fluoro/methoxy aryloxazole |

| Biological Target | Not reported | HCV entry |

| Synthetic Yield | Not reported | 29–82% |

| Purity | ≥95% | >98% |

Key Differences :

Dichlorobiphenyl Derivatives (Molecular Glue Compounds)

These analogs incorporate dichlorobiphenyl and methoxyacetyl groups:

- 4-((3',5'-Dichloro-[1,1'-biphenyl]-4-yl)methyl)-1-(2-methoxyacetyl)-N-(oxetan-3-yl)piperidine-4-carboxamide (C₂₉H₂₉Cl₂N₃O₃):

| Parameter | Target Compound | Dichlorobiphenyl Analogs |

|---|---|---|

| Molecular Weight | 258.36 g/mol | ~500 g/mol |

| Key Substituents | Phenylcyclopropylmethyl | Dichlorobiphenyl, methoxyacetyl |

| Biological Target | Not reported | Protein degradation |

| Synthetic Method | Not reported | HATU/DIEA-mediated coupling |

Key Differences :

- The target compound’s cyclopropane may reduce steric hindrance compared to rigid biphenyl groups.

Indole-2-carboxamide Derivatives (Alphavirus Inhibitors)

These derivatives feature indole-2-carbonyl groups:

- 1-(1-(4-Chlorobenzyl)-1H-indole-2-carbonyl)-N-(2-(pyridin-4-yl)ethyl)piperidine-4-carboxamide (C₃₁H₃₀ClN₅O₂):

| Parameter | Target Compound | Indole-2-carboxamide Analogs |

|---|---|---|

| Molecular Weight | 258.36 g/mol | ~500 g/mol |

| Key Substituents | Phenylcyclopropylmethyl | Indole-2-carbonyl, pyridinyl |

| Biological Target | Not reported | Alphavirus replication |

Key Differences :

Fluorinated Derivatives (SARS-CoV-2 Inhibitors)

Examples include:

- (R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide :

- N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide :

| Parameter | Target Compound | Fluorinated Analogs |

|---|---|---|

| Key Substituents | Phenylcyclopropylmethyl | Fluorobenzyl, naphthyl |

| Electronic Effects | Moderate | High (due to F) |

| Biological Target | Not reported | SARS-CoV-2 |

Key Differences :

- Fluorine in analogs improves membrane permeability and target binding .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-((2-Phenylcyclopropyl)methyl)piperidine-4-carboxamide, and how can purity be maximized?

- Methodology : Synthesis typically involves multi-step reactions, starting with piperidine-4-carboxamide derivatives. Key steps include cyclopropane ring formation via [2+1] cycloaddition and subsequent alkylation. For example, intermediate N-alkylation with (2-phenylcyclopropyl)methyl halides under basic conditions (e.g., K₂CO₃ in DMF) is critical . Purification via column chromatography (silica gel, gradient elution) and recrystallization (ethanol/water) ensures >95% purity. Analytical validation using HPLC and mass spectrometry is recommended .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and stereochemistry?

- Methodology : Use a combination of ¹H/¹³C NMR to verify the cyclopropane proton coupling constants (J ≈ 4–6 Hz) and piperidine ring conformation. X-ray crystallography (e.g., COD entry 2230670 protocols) resolves absolute stereochemistry . IR spectroscopy confirms carboxamide C=O stretching (~1650 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular formula .

Q. What are the standard protocols for assessing in vitro stability (e.g., plasma, liver microsomes)?

- Methodology : Incubate the compound in pooled human plasma or liver microsomes (37°C, pH 7.4). Quench reactions with acetonitrile at timed intervals (0, 15, 30, 60 min). Analyze degradation via LC-MS/MS. Half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) are calculated using nonlinear regression. Compare with control compounds (e.g., verapamil) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.